
Boc-D-Asn(Trt)-OH
Overview
Description
Boc-D-Asn(Trt)-OH, also known as N-tert-butoxycarbonyl-D-asparagine trityl ester, is a derivative of asparagine. It is commonly used in peptide synthesis due to its stability and protective groups. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side chain amide group.
Mechanism of Action
Target of Action
Boc-D-Asn(Trt)-OH is a complex compound used in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis . This compound is attached to a resin, which acts as a solid support. The Boc (tert-butyloxycarbonyl) group protects the amino group, and the Trt (trityl) group protects the side chain of the asparagine amino acid . These protecting groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptides. This compound is a building block in the formation of peptide chains, contributing the asparagine amino acid to the growing peptide structure .
Result of Action
The result of the action of this compound is the successful addition of the asparagine amino acid to a peptide chain in a controlled and specific manner . This contributes to the synthesis of peptides with precise sequences, which is crucial in biological research and drug development .
Action Environment
The action of this compound is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents. For example, the removal of the Boc group requires acidic conditions . Additionally, the stability of this compound can be affected by exposure to light, heat, or moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Asn(Trt)-OH typically involves the protection of the amino and side chain amide groups of D-asparagine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the side chain amide group with a trityl (Trt) group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Asn(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Trt protective groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Trt groups.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products Formed
Deprotected Asparagine: Removal of protective groups yields D-asparagine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Scientific Research Applications
Boc-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Asn-OH: Lacks the Trt protective group on the side chain amide.
Fmoc-D-Asn(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino group protection.
Uniqueness
Boc-D-Asn(Trt)-OH is unique due to the combination of Boc and Trt protective groups, providing enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOCFDOBSXROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


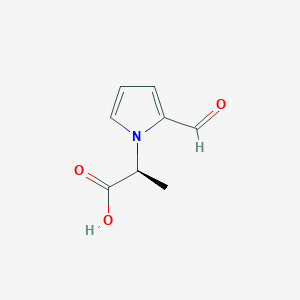
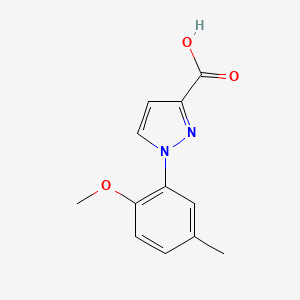
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)
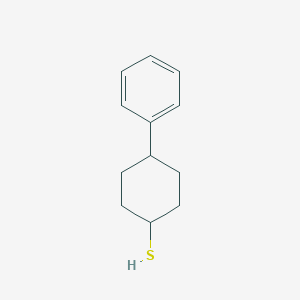
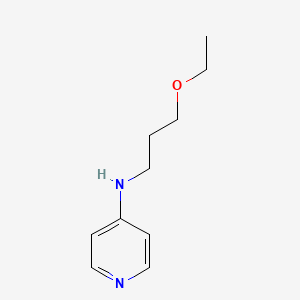
![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)
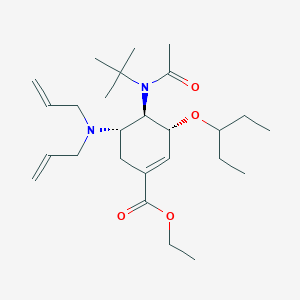
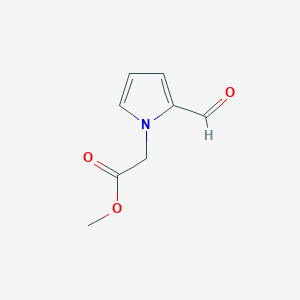
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)
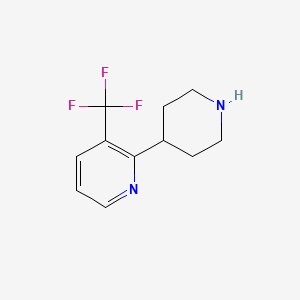
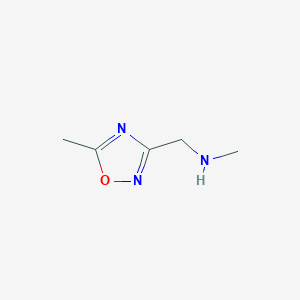

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

